L-Tyrosine methyl ester

Catalog No.
S703608
CAS No.
1080-06-4
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine methyl ester

CAS Number

1080-06-4

Product Name

L-Tyrosine methyl ester

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MWZPENIJLUWBSY-VIFPVBQESA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

L-Tyrosinemethylester;H-Tyr-OMe;1080-06-4;MethylL-tyrosinate;Tyrosinemethylester;Methyltyrosinate;methyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;CHEBI:17215;MWZPENIJLUWBSY-VIFPVBQESA-N;Tyr-OMe;(S)-methyl2-amino-3-(4-hydroxyphenyl)propanoate;SBB010217;(S)-2-Amino-3-(4-hydroxy-phenyl)-propionicacidmethylester;L-Tyrosine,methylester;L-Tyrosinemethyl;PubChem10902;AC1L2EJV;AC1Q5YGO;(L)-tyrosinemethylester;(S)-tyrosinemethylester;AC1Q41GO;Tyrosine,methylester,L-;T90808_ALDRICH;KSC491O1J;MLS000028636

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N

Protein Synthesis Studies:

Methyl L-tyrosinate can be used as a substrate to study protein synthesis. By incorporating it into peptides, researchers can investigate the activity of enzymes involved in protein translation and folding.

Enzyme Inhibition:

Methyl L-tyrosinate may act as an inhibitor for certain enzymes. Studies have explored its potential to inhibit enzymes like S-adenosylhomocysteine hydrolase, which could be relevant in understanding homocysteine metabolism.

Peptide and Antibody Design:

Methyl L-tyrosinate can be incorporated into the design of peptides and antibodies. This modification can influence their stability, binding properties, and potential therapeutic applications.

Organic Synthesis:

Methyl L-tyrosinate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive groups allow for further chemical modifications, making it a versatile building block for organic chemists.

L-Tyrosine methyl ester is a derivative of the amino acid L-tyrosine, characterized by the presence of a methyl ester group attached to the carboxyl group of L-tyrosine. This compound is notable for its role in biochemical processes and its potential therapeutic applications. The methyl ester form enhances lipophilicity, which can influence its absorption and bioavailability in biological systems.

, primarily involving:

  • Esterification: The reaction of L-tyrosine with methanol in the presence of thionyl chloride leads to the formation of L-tyrosine methyl ester hydrochloride. This process typically requires careful temperature control to ensure optimal yields and purity .
  • Hydrolysis: In aqueous environments or under acidic conditions, L-tyrosine methyl ester can hydrolyze back to L-tyrosine and methanol.
  • Oxidation: The compound can be oxidized by enzymes such as tyrosinase, which plays a role in melanin biosynthesis. This reaction is significant in studying enzymatic browning and pigmentation processes .

L-Tyrosine methyl ester exhibits several biological activities:

  • Neurotransmitter Precursor: It serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, potentially influencing mood and cognitive functions.
  • Antioxidant Properties: Research indicates that derivatives of L-tyrosine can exhibit antioxidant activity, which may protect cells from oxidative stress.
  • Influence on Melanin Production: As a substrate for tyrosinase, it is involved in melanin production, impacting skin pigmentation and associated disorders .

The synthesis of L-Tyrosine methyl ester primarily involves:

  • Esterification Reaction:
    • Combine L-tyrosine with methanol.
    • Add thionyl chloride dropwise while maintaining low temperatures.
    • Reflux the mixture until the reaction completes.
    • Purify the product through precipitation or chromatography .
  • Alternative Synthetic Routes:
    • Use of protecting groups for selective reactions.
    • Alkylation methods to modify the amino or hydroxyl groups prior to esterification can also be employed .

L-Tyrosine methyl ester has various applications across different fields:

  • Pharmaceuticals: It is explored for potential use in treating mood disorders due to its role as a neurotransmitter precursor.
  • Cosmetics: Its involvement in melanin production makes it relevant in formulations aimed at skin pigmentation regulation.
  • Nutritional Supplements: Often included in dietary supplements aimed at enhancing cognitive function and stress resilience .

Studies have shown that L-Tyrosine methyl ester interacts with several biological systems:

  • Tyrosinase Activity: The compound affects the activity of tyrosinase, influencing melanin synthesis and offering insights into treatments for pigmentation disorders .
  • Neurotransmitter Synthesis: It has been observed that supplementation with L-Tyrosine methyl ester can enhance the synthesis of catecholamines under stress conditions, indicating its potential as a cognitive enhancer during stressful situations .

L-Tyrosine methyl ester shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructure/FunctionUnique Features
L-TyrosinePrecursor to neurotransmittersDirectly involved in protein synthesis
N-Acetyl-L-TyrosineAcetylated form; improved solubilityMay enhance bioavailability
L-DOPAPrecursor to dopamineUsed clinically for Parkinson's disease
3-Bromo-L-TyrosineHalogenated derivative; altered reactivityPotentially enhanced biological activity

L-Tyrosine methyl ester is unique due to its specific methylation at the carboxyl group, which enhances lipophilicity and may influence its pharmacokinetics compared to other derivatives. This modification allows it to traverse cell membranes more easily than its parent compound, potentially leading to greater efficacy in specific applications.

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

LogP

0.29 (LogP)

Melting Point

137.0 °C

UNII

WR2XY2Y23P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1080-06-4

Wikipedia

Methyl L-tyrosinate

Dates

Modify: 2023-08-15

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